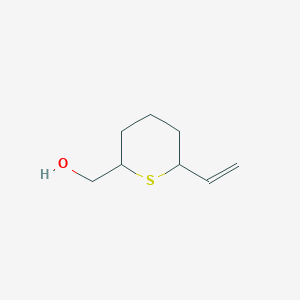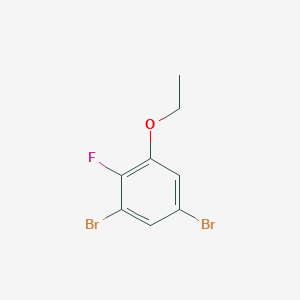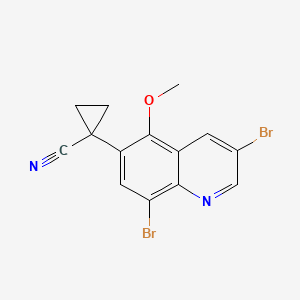
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C14H10Br2N2O and a molecular weight of 382.05 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with bromine and methoxy groups, as well as a cyclopropanecarbonitrile moiety.
準備方法
The synthesis of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the bromination of a quinoline derivative, followed by methoxylation and subsequent cyclopropanation and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, resulting in the reduction of the nitrile group to an amine.
Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile has various scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3,8-Dibromoquinolin-6-yl)cyclopropanecarbonitrile: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(5-Methoxyquinolin-6-yl)cyclopropanecarbonitrile:
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile: Contains an acetonitrile group instead of a cyclopropanecarbonitrile moiety, which may alter its chemical behavior and biological effects.
特性
分子式 |
C14H10Br2N2O |
|---|---|
分子量 |
382.05 g/mol |
IUPAC名 |
1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10Br2N2O/c1-19-13-9-4-8(15)6-18-12(9)11(16)5-10(13)14(7-17)2-3-14/h4-6H,2-3H2,1H3 |
InChIキー |
UQZDORSCWNJYLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C=NC2=C(C=C1C3(CC3)C#N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


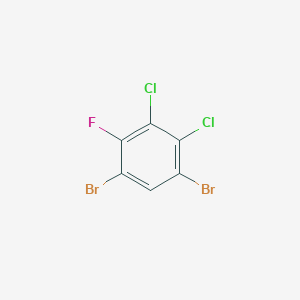
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
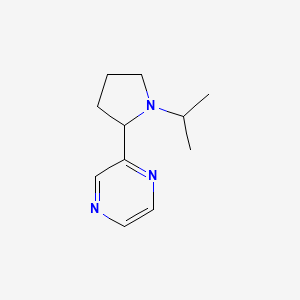
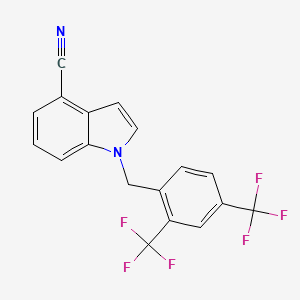
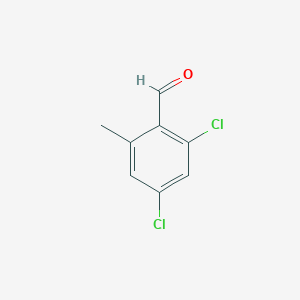
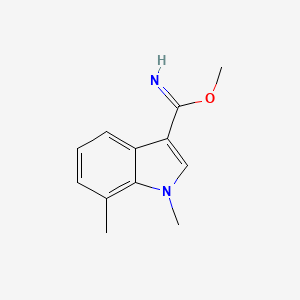
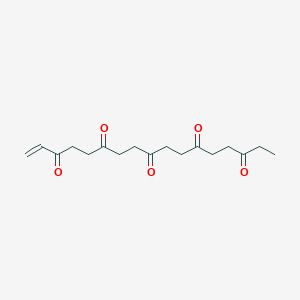
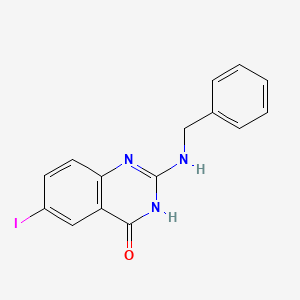
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
